molecular formula C9H9Cl2I B14037567 1-Chloro-2-(3-chloropropyl)-4-iodobenzene

1-Chloro-2-(3-chloropropyl)-4-iodobenzene

Cat. No.: B14037567
M. Wt: 314.97 g/mol
InChI Key: ZQFQQWMOIGYBQL-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropyl)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(3-chloropropyl)-4-iodobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with halogenating agents such as iodine monochloride (ICl) or a combination of iodine and a chlorinating agent. The reaction conditions often include the use of a solvent like dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(3-chloropropyl)-4-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-4-iodobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its halogenated structure.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-4-iodobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The chloropropyl group can also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-(3-chloropropyl)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine.

    1-Chloro-2-(3-chloropropyl)-4-fluorobenzene: Contains a fluorine atom instead of iodine.

    1-Chloro-2-(3-chloropropyl)-4-methylbenzene: Has a methyl group instead of iodine.

Uniqueness

1-Chloro-2-(3-chloropropyl)-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and physical properties. The combination of these halogens with the chloropropyl group makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C9H9Cl2I

Molecular Weight

314.97 g/mol

IUPAC Name

1-chloro-2-(3-chloropropyl)-4-iodobenzene

InChI

InChI=1S/C9H9Cl2I/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2

InChI Key

ZQFQQWMOIGYBQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CCCCl)Cl

Origin of Product

United States

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